molecular formula C19H20BrNO2 B12546982 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- CAS No. 656238-35-6

9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl-

Cat. No.: B12546982
CAS No.: 656238-35-6
M. Wt: 374.3 g/mol
InChI Key: PXIUUSVBZMAVPX-UHFFFAOYSA-N
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Description

9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- is a chemical compound with the molecular formula C16H18BrNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine, nitro, and dipropyl groups attached to the fluorene core

Properties

CAS No.

656238-35-6

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

2-bromo-7-nitro-9,9-dipropylfluorene

InChI

InChI=1S/C19H20BrNO2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21(22)23)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3

InChI Key

PXIUUSVBZMAVPX-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br)CCC

Origin of Product

United States

Preparation Methods

The synthesis of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- typically involves multiple steps, starting with the bromination of fluorene to introduce the bromine atom at the 2-position This is followed by nitration to add the nitro group at the 7-positionThe reaction conditions for each step vary, with bromination often requiring the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, nitration using nitric acid or a nitrating mixture, and alkylation using propyl halides in the presence of a base .

Chemical Reactions Analysis

9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- undergoes various chemical reactions, including:

Scientific Research Applications

9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- depends on its specific application. In biological systems, its activity may involve interactions with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological targets .

Comparison with Similar Compounds

Similar compounds to 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- include:

    2-Bromo-7-nitro-9H-fluorene: Lacks the dipropyl groups, making it less hydrophobic and potentially less bioactive.

    2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene: Contains dimethyl groups instead of dipropyl groups, which may affect its reactivity and solubility.

    7-Bromo-9,9-dimethyl-9H-fluorene-2-boronic acid: Contains a boronic acid group, making it useful in Suzuki coupling reactions

These comparisons highlight the unique structural features of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- that contribute to its distinct chemical and biological properties.

Biological Activity

9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- is a synthetic organic compound with significant biological activity. This compound, characterized by its unique structural features, including a fluorene backbone with bromine and nitro substituents, has drawn attention for its potential applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and environmental impact.

Chemical Structure and Properties

The molecular formula of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- is C16H18BrNO2C_{16}H_{18}BrNO_2, with a molecular weight of approximately 392.29 g/mol. The structure includes a fused ring system typical of fluorene derivatives, with specific functional groups that influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H18BrNO2C_{16}H_{18}BrNO_2
Molecular Weight392.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- typically involves multiple steps:

  • Bromination : Introduction of the bromine atom at the 2-position using bromine or N-bromosuccinimide (NBS).
  • Nitration : Addition of the nitro group at the 7-position through nitration with nitric acid.
  • Alkylation : Propyl groups are introduced via alkylation reactions using propyl halides in the presence of a base.

These synthetic routes allow for the controlled production of this compound while ensuring high yields.

Biological Activity

Research into the biological activity of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- has highlighted several key areas:

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the nitro group is often associated with increased antibacterial potency.

Anticancer Activity

Recent investigations have shown that derivatives of this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through interaction with cellular proteins and pathways.

The biological activity is believed to stem from:

  • Nitro Group Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Halogen Bonding : The bromine atom can participate in halogen bonding with biological targets, influencing protein interactions.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that compounds similar to 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : In vitro studies demonstrated that the compound induced cell death in specific cancer cell lines, suggesting potential as a chemotherapeutic agent.

Comparison with Similar Compounds

To contextualize the unique properties of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl-, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-7-nitrofluoreneBromine and nitro substituentsSimpler structure without dipropyl groups
7-NitrofluoreneNitro group at position 7Lacks halogen substitution
2-Bromo-7-nitrofluoreneBromine at position 2Different halogen affects reactivity
9,9-DipropylfluoreneNo halogen or nitro groupsFocuses on alkyl substitution

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